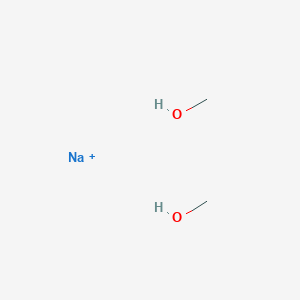

sodium;methanol

Description

Significance of Alkoxides in Contemporary Chemical Synthesis and Materials Science

Alkoxides, the conjugate bases of alcohols, are a crucial class of reagents in modern chemistry. wikipedia.org Their utility is widespread, from acting as potent bases and nucleophiles in organic synthesis to serving as precursors in the creation of advanced materials. wikipedia.orgbrainly.com In organic synthesis, metal alkoxides are fundamental in various reactions, including condensations, dehydrohalogenations, and ester-amide exchanges. msstate.eduorgsyn.org For instance, they are pivotal in classic carbon-carbon bond-forming reactions like the Claisen condensation. wikipedia.orglibretexts.org

In the realm of materials science, metal alkoxides are essential building blocks in the sol-gel process. rsc.org This technique allows for the synthesis of ceramic and glass materials with a high degree of purity and homogeneity at relatively low temperatures. rsc.orgcore.ac.uk The process involves the hydrolysis and polycondensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) that then evolves into a "gel" (a solid three-dimensional network). rsc.org This method is employed to create a wide array of materials, from thin films and coatings to complex porous structures. organic-chemistry.orggoogle.com

Historical Context of Sodium Methoxide (B1231860) in Organic Chemistry Research

The history of sodium methoxide is intrinsically linked to the discovery and study of its parent alcohol, methanol (B129727). While methanol has been known since ancient times through the pyrolysis of wood, it was first isolated in 1661 by Robert Boyle. imarcgroup.com In 1834, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot conducted a more detailed study of methanol, which they termed "methyl alcohol." junyuanpetroleumgroup.com

The utility of alkoxides, and by extension sodium methoxide, grew with the development of foundational organic reactions in the 19th century. The Williamson ether synthesis, developed by Alexander William Williamson in 1850, was a landmark reaction that utilized an alkoxide to form an ether from an alkyl halide, a process that helped to establish the structure of ethers. testbook.combyjus.com This reaction remains a versatile method for ether synthesis today. byjus.com

Later in the 19th century, the Claisen condensation, first described by Rainer Ludwig Claisen in 1887, emerged as a key carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This reaction employs a strong base, such as sodium methoxide, to facilitate the condensation of two ester molecules to form a β-keto ester, a valuable synthetic intermediate. wikipedia.orglibretexts.org

Scope and Academic Relevance of Sodium Methoxide Investigations

The academic and industrial relevance of sodium methoxide is extensive, with a primary focus on its catalytic activity. One of the most significant applications of sodium methoxide is as a catalyst in the transesterification process for the production of biodiesel. imarcgroup.comdatahorizzonresearch.com In this process, it facilitates the reaction of triglycerides (from vegetable oils or animal fats) with methanol to produce fatty acid methyl esters (FAMEs), the main component of biodiesel. marketgrowthreports.comwisdomlib.org Research in this area often focuses on optimizing reaction conditions to maximize biodiesel yield and purity. mdpi.comredalyc.org

Beyond biodiesel, sodium methoxide is a subject of ongoing research for its role as a versatile reagent in organic synthesis. It is employed in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to dyes and perfumes. imarcgroup.comalkimia.co.in In the pharmaceutical industry, it is used in the production of vitamins, antibiotics, and other active pharmaceutical ingredients. imarcgroup.commarketgrowthreports.comalkimia.co.in

Current research also explores the stability and reactivity of sodium methoxide itself, as contamination with sodium hydroxide (B78521) or degradation due to exposure to air and moisture can affect its performance in sensitive reactions. nsf.gov Furthermore, novel applications continue to be investigated, such as its use in the synthesis of glycidol (B123203) and as a component in the sol-gel synthesis of specialized materials like bioresorbable glass. core.ac.ukmdpi.com

Interactive Data Tables

Physicochemical Properties of Sodium Methoxide

| Property | Value | Source |

| Chemical Formula | CH₃ONa | junyuanpetroleumgroup.com |

| Molecular Weight | 54.02 g/mol | junyuanpetroleumgroup.com |

| Appearance | White to yellowish powder | junyuanpetroleumgroup.com |

| Melting Point | >126 °C | junyuanpetroleumgroup.com |

| Boiling Point | Decomposes | junyuanpetroleumgroup.com |

| Solubility | Reacts with water | junyuanpetroleumgroup.com |

| pH (1% aqueous solution) | ~13 | junyuanpetroleumgroup.com |

| Vapor Pressure | 50 mm Hg @ 20 °C | junyuanpetroleumgroup.com |

Sodium Methoxide in Biodiesel Production (Selected Research)

| Feedstock | Catalyst Concentration | Temperature (°C) | Methanol:Oil Molar Ratio | Reaction Time | Biodiesel Yield (%) | Source |

| Castor Oil | 0.5% | 30 | 9:1 | - | 99.64 | msstate.edu |

| Soybean Waste Cooking Oil | 0.4 wt% | 60 | 16:1 | 30 min | 99 | mdpi.com |

| Quaternary Mixture (Veg. Oil/Animal Fat) | - | - | - | - | 96.04 | redalyc.org |

Sodium Methoxide in Organic Synthesis (Selected Research)

| Reaction Type | Substrates | Catalyst System | Temperature (°C) | Time | Yield (%) | Source |

| Glycidol Synthesis | Glycerol (B35011), Dimethyl Carbonate | 3 wt% Sodium Methoxide | 85 | 120 min | 75 | mdpi.com |

| Direct Amidation | Methyl Benzoate (B1203000), Benzylamine | 5 mol% Sodium Methoxide | 50 | - | Quantitative | rsc.org |

| Williamson Ether Synthesis | Phenol, Bromomethane | Sodium Methoxide | - | - | Good | brainly.com |

Properties

CAS No. |

103935-65-5 |

|---|---|

Molecular Formula |

C2H8NaO2+ |

Molecular Weight |

87.07 g/mol |

IUPAC Name |

sodium;methanol |

InChI |

InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |

InChI Key |

AFUYSZMHFYVHBS-UHFFFAOYSA-N |

Canonical SMILES |

CO.CO.[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Sodium Methoxide Reactivity

Fundamental Reactivity Modes of Methoxide (B1231860) Anion

The chemical behavior of the methoxide anion is characterized by two principal modes of reactivity: Brønsted basicity and nucleophilicity.

Brønsted Basicity and Proton Transfer Equilibria

The methoxide anion is a strong Brønsted base, readily accepting a proton from an acid. sodium-methoxide.net This high basicity, with a pKa of its conjugate acid (methanol) around 15.5, makes it a powerful proton acceptor. sodium-methoxide.netquora.com In the presence of a proton source, the methoxide anion engages in a proton transfer equilibrium. sodium-methoxide.net For instance, when dissolved in a protic solvent like water or other alcohols, it establishes an equilibrium, generating methanol (B129727) and a hydroxide (B78521) or corresponding alkoxide ion. sodium-methoxide.net This ability to deprotonate a wide range of organic substrates is fundamental to many of its synthetic applications. sodium-methoxide.net

The rate of proton transfer to or from a metal center, known as kinetic acidity, is a key factor in these reactions. rsc.org Studies on the deprotonation of transition metal hydrides by methoxide have shown that the rate constants are significantly lower than diffusion-limited rates observed for oxygen or nitrogen-based acids, suggesting electronic and geometric factors influence the reaction kinetics. rsc.org Furthermore, Brønsted correlations, which relate kinetic acidity to equilibrium acidity, have been used to study the reactivity of various carbon acids with sodium methoxide in methanol. psu.edu These studies reveal that different families of hydrocarbons can exhibit distinct linear correlations, providing insights into the transition state of the proton transfer reaction. psu.eduumich.edu

Nucleophilic Reactivity and Electrophilic Attack

In addition to its basicity, the methoxide anion is an effective nucleophile, capable of attacking electron-deficient (electrophilic) centers. sodium-methoxide.net This reactivity is central to its role in various organic reactions, including substitution and addition reactions. sodium-methoxide.netsaskoer.ca The nucleophilicity of the methoxide anion is influenced by factors such as charge and electronegativity; as a negatively charged species, it is a stronger nucleophile than its neutral counterpart, methanol. libretexts.orgwikipedia.org

The methoxide anion's utility as a nucleophile is demonstrated in its reactions with carbonyl compounds. For example, it can attack the electrophilic carbon of a ketone, such as acetone (B3395972), to form a new carbon-oxygen bond, resulting in a tetrahedral intermediate. saskoer.ca This nucleophilic attack is a key step in processes like transesterification. masterorganicchemistry.com The solvent can play a crucial role in modulating the nucleophilicity of the methoxide ion. In dimethyl sulfoxide (B87167) (DMSO), for instance, it is a significantly stronger base and more reactive nucleophile because it is more fully ionized and free from hydrogen bonding. wikipedia.org

Reaction Mechanisms in Organic Transformations

The dual functionality of the methoxide anion as a base and a nucleophile underpins its application in a variety of organic transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and sodium methoxide is a key reagent in this class of reactions. wikipedia.org In these reactions, the methoxide nucleophile replaces a leaving group on a substrate. libretexts.orgsoka.ac.jp

A prominent application of sodium methoxide's nucleophilicity is in the Williamson ether synthesis, a reliable method for preparing ethers. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the methoxide anion on a primary alkyl halide or tosylate, proceeding via an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org The S(_N)2 pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. wikipedia.orgmasterorganicchemistry.com

The choice of substrate is critical for the success of the Williamson ether synthesis. Primary alkyl halides are ideal substrates as they are most susceptible to S(_N)2 attack. masterorganicchemistry.com Secondary alkyl halides may also be used, but can lead to a mixture of substitution and elimination products. masterorganicchemistry.compearson.com Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions in the presence of a strong base like methoxide. masterorganicchemistry.comdoubtnut.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium Methoxide | Benzyl Bromide | Benzyl Methyl Ether | Nucleophilic Substitution (Williamson Ether Synthesis) libretexts.org |

| Sodium Methoxide | 2-Bromobutane (B33332) | 2-Methoxybutane | Nucleophilic Substitution (Williamson Ether Synthesis) pearson.com |

| Sodium Methoxide | 1-Chloropropane | Methyl Propyl Ether | Nucleophilic Substitution |

This table provides examples of alkylation reactions involving sodium methoxide.

Sodium methoxide serves as a catalyst in transesterification reactions, where one ester is converted into another. masterorganicchemistry.com In this process, the methoxide anion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This addition leads to a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group to form a new ester. masterorganicchemistry.com This reaction is an equilibrium process, and the direction of the reaction can be controlled by using a large excess of the alcohol corresponding to the desired ester. masterorganicchemistry.com

Transesterification is a key process in the production of biodiesel, where triglycerides from vegetable oils or animal fats are reacted with methanol in the presence of a catalyst like sodium methoxide to produce fatty acid methyl esters (FAMEs). wikipedia.orgmdpi.com The mechanism involves the initial dissociation of sodium methoxide, followed by the activation of the alcohol's O-H bond by the methoxide anion. mdpi.com

| Starting Ester | Reagent | Product | Reaction Type |

| Ethyl Acetate | Sodium Methoxide/Methanol | Methyl Acetate | Transesterification masterorganicchemistry.com |

| Triglyceride | Sodium Methoxide/Methanol | Fatty Acid Methyl Esters (Biodiesel) | Transesterification wikipedia.orgmdpi.com |

| Dimethyl Carbonate | Glycerol (B35011) (catalyzed by Sodium Methoxide) | Glycidyl Carbonate | Transesterification mdpi.com |

This table illustrates the role of sodium methoxide in various esterification reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Sodium methoxide is a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions, particularly on aromatic rings activated by electron-withdrawing groups. oup.combyjus.com The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism. oup.combyjus.com It requires the presence of both a strong electron-withdrawing group, such as a nitro group (–NO2), and a good leaving group, typically a halogen, on the aromatic ring. oup.com The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. oup.combyjus.com

The reaction is initiated by the nucleophilic attack of the methoxide ion on the carbon atom bearing the leaving group. This forms a non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The negative charge is delocalized onto the electron-withdrawing group, which acts as an "electron sink." oup.com In the final step, the aromaticity is restored by the elimination of the leaving group. oup.com

A typical example is the reaction of 4-chloronitrobenzene with sodium methoxide, which yields p-nitroanisole. oup.com Similarly, para-nitrofluorobenzene reacts with sodium methoxide to produce para-nitromethoxybenzene and sodium fluoride (B91410). byjus.com The reactivity of the halogen leaving group generally follows the trend F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. This is because the first step, the nucleophilic attack, is the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon being attacked. byjus.com

In some cases, SNAr reactions can be catalyzed by transition metals. For instance, the reaction of unactivated aryl bromides with sodium methoxide can be achieved in the presence of a copper catalyst. junyuanpetroleumgroup.comtue.nl Palladium catalysts have also been employed for the reaction of aryl halides with sodium methoxide in dimethylformamide (DMF) to produce arenes. junyuanpetroleumgroup.comsigmaaldrich.com

Reactivity with Halogenated Substrates

Sodium methoxide readily reacts with a variety of halogenated substrates, including alkyl halides and aryl halides, through different mechanistic pathways. sciencemadness.orgsodium-methoxide.net With alkyl halides, sodium methoxide can participate in both substitution (SN2) and elimination (E2) reactions, with the outcome largely dependent on the structure of the alkyl halide. orgosolver.comquora.com

Primary alkyl halides predominantly undergo SN2 reactions to form methyl ethers, a process known as the Williamson ether synthesis. sciencemadness.org For example, methyl tert-butyl ether can be synthesized from the reaction of sodium methoxide with methyl iodide. sciencemadness.org However, with secondary and tertiary alkyl halides, the E2 elimination reaction becomes more favorable, leading to the formation of alkenes. orgosolver.comdoubtnut.com This is because the sterically hindered nature of secondary and tertiary halides makes nucleophilic attack on the carbon atom more difficult, while the strong basicity of methoxide facilitates the abstraction of a proton from a β-carbon. doubtnut.comyoutube.com For instance, the reaction of tert-butyl bromide with sodium methoxide yields primarily 2-methylpropene. doubtnut.com

The reaction of sodium methoxide with aryl halides can proceed via an SNAr mechanism if the aryl halide is activated by electron-withdrawing groups. byjus.com For unactivated aryl halides, the reaction often requires a catalyst. Copper-catalyzed reactions of aryl bromides with sodium methoxide have been studied, and a mechanism involving a cuprate-like intermediate, Na[Cu(OMe)2], has been proposed. tue.nl Palladium catalysts have also been shown to be effective in the methoxylation of (hetero)aryl halides. bohrium.com

In specific cases, such as the reaction of dichlorobenzenes with sodium methoxide in hexamethylphosphoramide (B148902) (HMPA), an initial SNAr substitution is followed by demethylation of the resulting chloroanisole to a chlorophenol. researchgate.net

Methoxide Ion Substitution in Hydroximoyl Halides

The substitution of a methoxide ion in hydroximoyl halides represents a unique case of nucleophilic substitution at a trigonal carbon atom. nih.govacs.orgacs.org Kinetic and stereochemical studies on the reaction of Z and E isomers of O-methylbenzohydroximoyl halides with sodium methoxide in a 9:1 DMSO-methanol solution have provided significant mechanistic insights. nih.govacs.org These reactions are proposed to proceed through a tetrahedral intermediate. nih.govacs.org

The stereochemical outcome of the reaction is highly dependent on the geometry of the starting hydroximoyl halide. For instance, the reaction of the Z isomer of O-methylbenzohydroximoyl fluoride is stereospecific, yielding only the Z substitution product. nih.govacs.org In contrast, the reaction with the E isomer is less selective, affording a majority of the E substitution product. nih.govacs.org

The mechanism involves the nucleophilic attack of the methoxide ion on the carbon-nitrogen double bond, leading to the formation of a tetrahedral intermediate. nih.govpublish.csiro.au The stereospecificity observed with the Z isomer is attributed to the rapid elimination of the leaving group from the tetrahedral intermediate before any stereomutation can occur. nih.govacs.org Computational studies support this, indicating that the lowest energy pathway for the tetrahedral intermediate derived from the Z isomer leads directly to the Z product. nih.govacs.org For the E isomer, the tetrahedral intermediate can undergo rotation around the carbon-nitrogen single bond, leading to a mixture of products. nih.govacs.org The negative entropies of activation for these reactions are also consistent with the formation of an ordered tetrahedral intermediate. nih.govacs.org

Below is a table summarizing the element effects and Hammett ρ-values for the reaction of O-methylbenzohydroximoyl halides with sodium methoxide, providing further evidence for the proposed mechanism. nih.govacs.org

| Substrate (ArC(X)=NOCH₃) | Element Effect (k_Br/k_Cl) | Element Effect (k_F/k_Cl) | Hammett ρ-value (X=F) |

| Z-isomer (Ar = C₆H₅) | 2.21 | 79.7 | +2.94 |

| E-isomer (Ar = C₆H₅) | - | 18.3 | +3.30 |

| E-isomer (Ar = 4-CH₃OC₆H₄) | 1.97 | 12.1 | - |

Addition Reactions to Unsaturated Systems

Sodium methoxide, acting as a source of the nucleophilic methoxide ion, participates in addition reactions with various unsaturated systems. These reactions are fundamental in organic synthesis for the formation of new carbon-oxygen and carbon-carbon bonds. The reactivity of sodium methoxide in this context is primarily directed towards electrophilic double and triple bonds, particularly those activated by adjacent electron-withdrawing groups.

Carbonyl Addition Reactions

The methoxide ion from sodium methoxide readily attacks the electrophilic carbon atom of a carbonyl group. saskoer.ca This nucleophilic attack on aldehydes and ketones leads to the formation of a tetrahedral intermediate. saskoer.ca In the absence of a good leaving group, as is the case with aldehydes and ketones, the reaction is a simple addition. saskoer.ca If a proton source is available, such as the methanol solvent, the intermediate alkoxide is protonated to yield a hemiacetal. saskoer.ca

When the carbonyl compound contains a suitable leaving group, such as an acyl halide or an ester, the reaction proceeds via a nucleophilic acyl substitution (or addition-elimination) mechanism. saskoer.ca The initial nucleophilic addition of the methoxide ion forms a tetrahedral intermediate, which then collapses, expelling the leaving group to form a new ester. saskoer.ca For example, the reaction of an acyl chloride with sodium methoxide yields a methyl ester. saskoer.ca

Nucleophilic Addition to Activated Alkenes

Sodium methoxide is a key reagent in the conjugate addition to α,β-unsaturated carbonyl compounds, a process often referred to as a Michael addition. masterorganicchemistry.combrainly.com In this reaction, the methoxide nucleophile adds to the β-carbon of the activated alkene, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. masterorganicchemistry.comlibretexts.org

The mechanism involves the attack of the methoxide ion on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of this enolate, typically by the solvent, yields the final 1,4-addition product. masterorganicchemistry.comlibretexts.org For example, sodium methoxide reacts with acrolein via a Michael addition to form 3-methoxypropanal. brainly.com

The Michael addition is a versatile reaction, and sodium methoxide can also act as a base to generate other nucleophiles, such as enolates from dicarbonyl compounds, which then undergo conjugate addition. masterorganicchemistry.comnih.gov For instance, in the presence of sodium methoxide, 3-oxo-3-phenylpropanenitrile adds to linear conjugated enynones to form polyfunctional δ-diketones. nih.gov

The table below provides examples of Michael acceptors and the corresponding products formed upon reaction with sodium methoxide.

| Michael Acceptor | Product of Methoxide Addition |

| Acrolein | 3-Methoxypropanal |

| Methyl acrylate | Methyl 3-methoxypropanoate |

| Cyclohexenone | 3-Methoxycyclohexanone |

Elimination Reactions (e.g., E2 Mechanisms)

Sodium methoxide is a strong, non-bulky base, making it highly effective in promoting elimination reactions, particularly through the E2 (bimolecular elimination) mechanism. youtube.comreddit.comchegg.com The E2 reaction is a one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. orgosolver.com

The regioselectivity of E2 reactions promoted by sodium methoxide generally follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. youtube.com This is because the small size of the methoxide ion allows it to access and abstract the more sterically hindered β-hydrogen. youtube.com For example, the reaction of 2-bromobutane with sodium methoxide yields primarily 2-butene (B3427860) over 1-butene.

Competition between E2 elimination and SN2 substitution is a common feature in reactions of alkyl halides with sodium methoxide. sciencemadness.org The outcome is influenced by several factors, including the structure of the alkyl halide and the reaction conditions.

Primary alkyl halides tend to favor SN2 substitution. orgosolver.com

Secondary alkyl halides can undergo both SN2 and E2 reactions, with E2 being significantly favored. youtube.comchegg.com

Tertiary alkyl halides strongly favor E2 elimination because the steric hindrance around the α-carbon prevents SN2 attack. doubtnut.com

The use of a polar protic solvent like methanol, in which sodium methoxide is often dissolved, can favor E2 reactions. youtube.comreddit.com The strength of sodium methoxide as a base also promotes the E2 pathway over the E1 (unimolecular elimination) pathway, which typically occurs with weaker bases. reddit.comchegg.com

The kinetic isotope effect provides further insight into the E2 mechanism. When a β-deuterium is present instead of a β-hydrogen, the rate of elimination is slower due to the stronger C-D bond compared to the C-H bond. This effect has been observed in elimination reactions involving sodium methoxide. pearson.com

Condensation Reactions (e.g., Aldol (B89426) Condensations)

Sodium methoxide serves as a potent basic catalyst in various condensation reactions, most notably the aldol condensation. sciencemadness.org In this reaction, sodium methoxide facilitates the formation of an enolate ion by deprotonating the α-carbon of a carbonyl compound, such as an aldehyde or ketone. sciencemadness.orgiitk.ac.injove.com This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy aldehyde or β-hydroxy ketone, known as the aldol adduct. jove.com

The efficacy of sodium methoxide in these reactions stems from its strength as a base, which is sufficient to generate a catalytically relevant concentration of the enolate. sciencemadness.org While stronger bases like lithium diisopropylamide (LDA) can convert the carbonyl compound to its enolate completely and rapidly, catalytic amounts of weaker bases like sodium methoxide are often preferred for aldol reactions. libretexts.org This is because the reaction requires the presence of both the enolate and the unreacted carbonyl compound. libretexts.org The reaction is reversible, and upon formation of the aldol adduct, the basic catalyst is regenerated. libretexts.orgyoutube.com

An intramolecular variant of this type of condensation is the Dieckmann condensation, where a diester is treated with a base like sodium methoxide to form a cyclic β-keto ester. ucla.edu For instance, dimethyl adipate (B1204190) reacts with sodium methoxide in methanol to yield methyl 2-oxocyclopentane-1-carboxylate. ucla.edu

Below is a table summarizing the role of sodium methoxide in aldol condensations:

| Reaction Step | Role of Sodium Methoxide | Intermediate/Product |

| Enolate Formation | Acts as a base to deprotonate the α-carbon of the carbonyl compound. jove.com | Enolate Ion |

| Nucleophilic Attack | The generated enolate attacks the carbonyl carbon of another molecule. jove.com | Alkoxide Intermediate |

| Protonation | The alkoxide intermediate is protonated (often by the solvent, e.g., methanol) to yield the final product. jove.com | β-hydroxy aldehyde or β-hydroxy ketone (Aldol) |

Rearrangement Pathways

Sodium methoxide is instrumental in facilitating various molecular rearrangements, a prominent example being the Favorskii rearrangement. sciencemadness.orgwikipedia.org This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.org When an alkoxide base such as sodium methoxide is used, the product is typically an ester. wikipedia.org The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the methoxide nucleophile. wikipedia.org

Another notable rearrangement is the allylic rearrangement. For instance, the treatment of 4-bromoisophorone with sodium methoxide results in the formation of 2-methoxyisophorone. tandfonline.com In a related reaction, 4-chloroisophorone, when treated with sodium methoxide at elevated temperatures, can yield a Favorskii-type rearrangement product. tandfonline.com

Furthermore, sodium methoxide can catalyze the rearrangement of 6-amino-5-aroyl-1,3-dimethyluracils. This complex transformation involves the opening of the pyrimidine (B1678525) ring, followed by the elimination of carbon monoxide to form dimethyl carbonate and a subsequent rearrangement to yield novel cinnamoamides. znaturforsch.com The reaction of chlorinated β-diketone monomethyl enol ethers with sodium methoxide in methanol can also lead to rearrangement products, where a mechanism involving an oxirane intermediate often predominates over the Favorskii rearrangement. researchgate.net

The following table details examples of rearrangements mediated by sodium methoxide:

| Starting Material | Rearrangement Type | Product | Reference |

| α-Halo Ketone | Favorskii Rearrangement | Ester | wikipedia.org |

| 4-Bromoisophorone | Allylic Rearrangement | 2-Methoxyisophorone | tandfonline.com |

| 6-Amino-5-aroyl-1,3-dimethyluracil | Ring Opening and Rearrangement | Cinnamoamide | znaturforsch.com |

| Chlorinated β-diketone monomethyl enol ether | Oxirane-mediated Rearrangement | Hydroxy enol ether | researchgate.net |

Ring-Opening and Ring-Closure Reactions (e.g., Aziridines, Epoxides)

Sodium methoxide is a key reagent in the ring-opening reactions of strained heterocyclic compounds like epoxides and aziridines. chemistrytalk.orgrsc.org These reactions are valuable in organic synthesis as they proceed under relatively mild conditions and allow for the introduction of new functional groups. chemistrytalk.org

Epoxide Ring-Opening:

In the presence of a strong nucleophile like sodium methoxide (a source of the methoxide ion), the epoxide ring undergoes nucleophilic attack. chemistrytalk.orgyoutube.comjove.com Under basic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide in an S(_N)2-type mechanism. jove.commasterorganicchemistry.com This results in an inversion of stereochemistry if the attacked carbon is a chiral center. masterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated to yield an alcohol. masterorganicchemistry.com

For example, the reaction of an epoxide with sodium methoxide in methanol leads to the formation of a β-methoxy alcohol. chemistrytalk.org Computational studies using density functional theory (DFT) on the ring-opening polymerization of ethylene (B1197577) oxide initiated by sodium methoxide have shown that the initial chain-starting step is an exothermic reaction with no apparent energy barrier. researchgate.netpku.edu.cn

Aziridine (B145994) Ring-Opening:

The reactivity of aziridines with sodium methoxide depends on the substituents on the aziridine ring. acs.org For 2-(bromomethyl)aziridines, two competing pathways exist: direct nucleophilic substitution of the bromide by the methoxide ion, and a ring-opening/ring-closure sequence. acs.org The methoxide can attack the less hindered aziridine carbon, leading to a ring-opened intermediate that can then cyclize to form a substituted aziridine. acs.org Computational studies have shown that for activated aziridines, the energy barrier for ring-opening is significantly lower than for nonactivated aziridines, making this pathway more feasible. acs.org The thiol group is also known to open the aziridine ring with high regioselectivity, with the attack occurring at the less substituted carbon. nih.gov

The table below outlines the ring-opening reactions of epoxides and aziridines with sodium methoxide:

| Heterocycle | Reaction Conditions | Mechanism | Product Type |

| Epoxide | Basic (Sodium Methoxide) | S(_N)2-like attack at the least substituted carbon. jove.commasterorganicchemistry.com | β-alkoxy alcohol |

| Activated Aziridine | Sodium Methoxide in Methanol | Ring-opening at the less hindered carbon followed by ring-closure. acs.org | Substituted Aziridine |

| Non-activated Aziridine | Sodium Methoxide in Methanol | Direct nucleophilic substitution is favored. acs.org | Substituted Aziridine |

Polymerization Mechanisms Initiated by Sodium Methoxide

Sodium methoxide acts as an effective initiator for the anionic addition polymerization of certain monomers. atamanchemicals.com This process involves the ring-opening of cyclic monomers to form long polymer chains.

N-Carboxyanhydride (NCA) Polymerization

Sodium methoxide can initiate the polymerization of α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides. researchgate.net The mechanism of initiation by strong aprotic bases like sodium methoxide is believed to proceed via proton abstraction from the NCA monomer. acs.orgresearchgate.net This generates an "active monomer" which then propagates the polymerization. acs.orgmpg.de

Studies using carbon-14 (B1195169) labeled sodium methoxide have shown that very little radioactivity is incorporated into the resulting polymer. acs.orgresearchgate.net This provides strong evidence that initiation occurs through the abstraction of a proton from the NCA, rather than by nucleophilic attack of the methoxide at the C-5 carbonyl of the NCA ring. acs.orgresearchgate.net The resulting carbamate (B1207046) ion then initiates the polymerization. acs.org The polymerization of γ-benzyl-N-carboxy-L-glutamate anhydride (B1165640) with sodium methoxide can lead to the formation of high molecular weight polypeptides. researchgate.net

Formaldehyde (B43269) Polymerization

While specific mechanistic details on formaldehyde polymerization initiated solely by sodium methoxide are less prevalent in the provided context, the general principle of anionic polymerization applies. Sodium methoxide, as a strong base, can initiate the polymerization of formaldehyde. The methoxide ion would attack the electrophilic carbon of the formaldehyde monomer, initiating a polymer chain that would then propagate by adding more formaldehyde units.

Amidation of Esters Mediated by Sodium Methoxide

Sodium methoxide has been identified as a highly efficient catalyst for the direct amidation of esters, providing an atom-economical and environmentally benign route to synthesize amides. researchgate.netscribd.com This method is applicable to a wide range of substrates, including the synthesis of peptides from α-amino esters. scribd.com

The reaction can be carried out under mild conditions, often using catalytic amounts of sodium methoxide. researchgate.net For example, methyl benzoate (B1203000) can be converted to the corresponding amide in high yield using an amine in the presence of just 5 mol% of sodium methoxide. vander-lingen.nl It is crucial to carry out the reaction under anhydrous conditions to prevent the competing saponification of the ester. vander-lingen.nl

Kinetic and computational studies on the amidation of esters using formamide (B127407) and sodium methoxide have shed light on the mechanism. researchgate.netnih.govacs.org The process is believed to involve a rapid initial deprotonation of the amide (e.g., formamide) by sodium methoxide. researchgate.netnih.gov This is followed by reversible acyl transfers. researchgate.netnih.gov Computational calculations suggest that the rate-determining step is the first acyl transfer between the ester and the sodium salt of the amide. researchgate.netnih.gov

A summary of key findings in sodium methoxide-mediated amidation is presented below:

| Aspect | Finding | Reference |

| Catalyst Loading | Can be as low as 1-5 mol%. | scribd.comvander-lingen.nl |

| Reaction Conditions | Mild, often at room temperature or with gentle heating. scribd.com | |

| Substrate Scope | Broad, including functionalized esters and amino esters. researchgate.netscribd.com | |

| Mechanism | Involves initial deprotonation of the amine/amide, followed by acyl transfer. researchgate.netnih.gov | |

| Key Requirement | Anhydrous conditions are essential to avoid ester saponification. vander-lingen.nl |

Cyclization Reactions

Sodium methoxide (CH₃ONa) is a potent base and nucleophile that catalyzes a wide array of cyclization reactions, leading to the formation of diverse heterocyclic and macrocyclic structures. The mechanism of these reactions is highly dependent on the substrate structure, solvent, and reaction conditions.

One prominent application is in the intramolecular nucleophilic aromatic substitution (SNAri) reactions. For instance, the methoxide-catalyzed cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas has been studied to produce 2-amino-1,3-benzothiazole derivatives. upce.cz The mechanism and reaction pathway are contingent on the nature of the acyl group. With an acetyl group, the reaction proceeds in two distinct steps: a rapid initial methanolysis of the acetyl group is followed by a much slower cyclization of the resulting 2-fluoro-5-nitrophenylthiourea anion. upce.cz In contrast, when a benzoyl group is present, the initial phase involves parallel reactions of methanolysis and direct cyclization to form 2-benzoylamino-5-nitro-1,3-benzothiazole. upce.cz

Kinetic studies reveal a complex dependency on the sodium methoxide concentration. At concentrations above approximately 0.01 mol/L, the rate of solvolysis for acyl halothioureas tends to decrease, which is attributed to the formation of dianions. upce.cz However, the cyclization of fluoro derivatives is accelerated by the addition of 18-crown-6, which sequesters the Na⁺ ion and likely prevents the formation of less reactive ion pairs, thereby enhancing the nucleophilicity of the anionic center. upce.cz

Sodium methoxide also facilitates the synthesis of pyrido[1,2-a]indolone derivatives from 2-alkenylated N-pyrimidyl indoles. nih.gov This transition metal-free process occurs via an intramolecular cyclization involving a Smiles rearrangement/cyclization cascade, showcasing an efficient and atom-economical route to N-fused indoles. nih.gov

In macrocyclization reactions, sodium methoxide has proven to be an excellent catalyst for the reaction between diesters and diamines to yield macrocyclic diamides. tandfonline.com Mechanistic investigations suggest that the reaction's efficiency is not due to a template effect from the sodium ion. Instead, the reactivity is governed by the electronic properties of the ester's carbonyl group; a decrease in electron density at the carbonyl carbon enhances its susceptibility to nucleophilic attack by the diamine. tandfonline.com

The reactivity of activated aziridines towards sodium methoxide also highlights its role in cyclization and ring-transformation processes. Computational and experimental studies on 2-(bromomethyl)aziridines show that the reaction pathway depends on the substituent on the aziridine nitrogen. acs.org For activated aziridines (e.g., N-tosyl), both direct displacement of the bromide and a ring-opening/ring-closure sequence are feasible. acs.org The latter pathway, which proceeds with inversion of configuration, is a form of intramolecular cyclization initiated by the attack of an internal nucleophile generated after the initial ring opening by methoxide. acs.org

| Substrate Type | Product Type | Key Mechanistic Feature | Effect of [NaOMe] | Reference |

|---|---|---|---|---|

| 1-Acyl-3-(2-halo-5-nitrophenyl)thioureas | 2-Amino-1,3-benzothiazoles | SNAri; pathway depends on acyl group (stepwise vs. parallel) | Rate decreases above ~0.01 M due to dianion formation | upce.cz |

| 2-Alkenylated N-pyrimidyl indoles | Pyrido[1,2-a]indolones | Smiles rearrangement/cyclization cascade | Catalytic | nih.gov |

| Diesters + Diamines | Macrocyclic diamides | Catalysis via activation of amine; no Na+ template effect | Catalytic | tandfonline.com |

| Activated 2-(bromomethyl)aziridines | Substituted aziridines | Competing direct displacement and ring-opening/ring-closure | Stoichiometric | acs.org |

Hydrolysis and Methanolysis Mechanisms

The mechanisms of hydrolysis and methanolysis involving sodium methoxide are fundamental to its role as a reagent in organic synthesis, particularly in ester saponification and transesterification reactions. Sodium methoxide is a salt of a strong base and a weak acid (methanol), and it readily hydrolyzes in the presence of water to produce sodium hydroxide and methanol. wikipedia.org This reaction underscores the need for anhydrous conditions in many of its applications.

Methanolysis: In the context of ester chemistry, methanolysis is a specific type of transesterification where a methyl ester is formed from another ester, or an ester is cleaved by methanol. With sodium methoxide as a catalyst, the active species is the methoxide ion (CH₃O⁻), a potent nucleophile. The generally accepted mechanism for base-catalyzed transesterification is a nucleophilic acyl substitution. masterorganicchemistry.com The process involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the original alkoxide as a leaving group and forming the new methyl ester. The reaction is an equilibrium process, often driven to completion by using methanol as a solvent, providing a large excess of the reactant alcohol. masterorganicchemistry.com

A detailed kinetic and mechanistic study on the base-catalyzed methanolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate (B1215562) provided strong evidence for the bimolecular acyl-oxygen fission (BAc2) mechanism. cdnsciencepub.com The study revealed that significant methanolysis occurs only when the concentration of sodium methoxide exceeds the stoichiometric amount required to neutralize the acidic phthalate proton. The reaction rate showed a first-order dependence on the concentration of both the ester anion and the excess methoxide ion. cdnsciencepub.com This finding rules out a mechanism involving intramolecular catalysis by the adjacent carboxylate group (a BAc1-like pathway), where the rate would be independent of the excess base concentration. cdnsciencepub.com

Hydrolysis: The hydrolysis mechanism of esters catalyzed by sodium methoxide is closely related to methanolysis. While sodium methoxide itself reacts with water, its use in hydrolysis reactions, often in mixed solvent systems, effectively generates hydroxide ions, which then act as the primary nucleophile. The solid reagent can absorb carbon dioxide from the atmosphere, which reacts to form sodium carbonate and methanol, thereby reducing the base's effective strength. wikipedia.orgacs.org

Kinetic investigations of the hydrolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate found that the reaction follows a kinetic pattern similar to its methanolysis, with the rate being dependent on the concentration of both the ester and the excess hydroxide ions. cdnsciencepub.com This is consistent with a BAc2 mechanism where the hydroxide ion is the active nucleophile. cdnsciencepub.com

The classic Zemplén deacylation (or transesterification) of acetylated sugars in methanol is traditionally performed with a catalytic amount of sodium methoxide. rsc.org However, recent studies have argued that using sodium hydroxide in methanol achieves the identical outcome. This has led to a proposed mechanism where the hydroxyl anion first deprotonates methanol to generate the methoxide anion, which then acts as the catalyst. An alternative view suggests that hydrogen-bonded complexes play a key role in the process, challenging the traditional understanding. rsc.org

Sodium methoxide is also employed in the depolymerization of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.net In a process termed glycolysis or methanolysis, sodium methoxide catalyzes the breakdown of the polymer chain. The mechanism involves the methoxide ion acting as a Brønsted-basic catalyst that deprotonates the hydroxyl group of an alcohol (like ethylene glycol in glycolysis), preparing it for a nucleophilic attack on the ester linkages of the PET chain. mdpi.comresearchgate.net

| Reaction | Substrate | Mechanism | Kinetic Findings | Reference |

|---|---|---|---|---|

| Methanolysis | 4-bromo-4'-nitrobenzhydryl hydrogen phthalate | BAc2 (Bimolecular Acyl-Oxygen Fission) | First-order in both ester anion and excess methoxide. Reaction proceeds only with excess NaOMe. | cdnsciencepub.com |

| Hydrolysis | 4-bromo-4'-nitrobenzhydryl hydrogen phthalate | BAc2 (Bimolecular Acyl-Oxygen Fission) | First-order in both ester and excess hydroxide. | cdnsciencepub.com |

| Transesterification | General Esters | Nucleophilic Acyl Substitution | Equilibrium process, driven by excess methanol. | masterorganicchemistry.com |

| PET Glycolysis | Polyethylene Terephthalate (PET) | Brønsted-Base Catalysis | Activation energy (EA) for MeONa-catalyzed glycolysis estimated as 130 kJ/mol. | mdpi.com |

| PET Hydrolysis | Polyethylene Terephthalate (PET) | In-situ hydrolysis | Effective depolymerization under microwave irradiation. | researchgate.net |

Catalytic Roles and Mechanistic Catalysis

Homogeneous Catalysis by Sodium Methoxide (B1231860)

In homogeneous catalysis, sodium methoxide is dissolved in the reaction medium, allowing for direct interaction with the reactants. It is particularly prominent in transesterification processes and various other base-catalyzed reactions.

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction in organic chemistry, notably in the production of biodiesel. nih.gov Sodium methoxide is a preferred catalyst for this transformation due to its high activity. nih.govokstate.edu It is more effective than other common base catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) because it does not produce water as a byproduct, which can lead to saponification and reduce the yield of the desired ester. okstate.eduextension.org

The general transesterification reaction for biodiesel production involves the reaction of triglycerides (fats or oils) with methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel, and glycerol (B35011) as a byproduct. nih.govquora.com Sodium methoxide is often used in concentrations of 0.3% to 0.5% by weight of the oil. okstate.edu

A study on the transesterification of glycerol with dimethyl carbonate to synthesize glycidol (B123203), a valuable chemical intermediate, demonstrated the efficiency of sodium methoxide as a homogeneous catalyst. mdpi.com Under optimal conditions (a molar ratio of dimethyl carbonate to glycerol of 2:1, 3 wt% catalyst, 85 °C, and 120 minutes), a glycerol conversion of 99% and a glycidol yield of 75% were achieved. mdpi.com

The mechanism of base-catalyzed transesterification is generally accepted to proceed through a nucleophilic acyl substitution pathway. masterorganicchemistry.com The process can be outlined in the following key steps:

Formation of the Nucleophile: In the reaction mixture, sodium methoxide dissociates to provide the highly nucleophilic methoxide anion (CH₃O⁻). mdpi.comresearchgate.net This anion is the active catalytic species. extension.org

Nucleophilic Attack: The methoxide anion attacks the electrophilic carbonyl carbon of the triglyceride molecule. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comfiveable.me

Rearrangement and Product Formation: The unstable tetrahedral intermediate collapses, leading to the cleavage of the original ester bond and the formation of a new ester (the fatty acid methyl ester) and a diglyceride anion. masterorganicchemistry.comfiveable.me

Proton Transfer and Catalyst Regeneration: The diglyceride anion then abstracts a proton from a methanol molecule, regenerating the methoxide anion and forming a diglyceride. The regenerated methoxide anion can then catalyze the reaction of another triglyceride molecule, continuing the catalytic cycle. extension.org This sequence of reactions repeats to convert diglycerides to monoglycerides (B3428702) and finally to glycerol, with the formation of three molecules of FAMEs for each molecule of triglyceride.

A plausible mechanism for the transesterification of glycerol with dimethyl carbonate catalyzed by sodium methoxide involves the initial dissociation of sodium methoxide into the methoxide anion and a sodium cation. mdpi.com The methoxide anion then activates the primary hydroxyl group of glycerol. The activated glycerol attacks the carbonyl carbon of dimethyl carbonate, forming an intermediate, methyl glyceryl carbonate, and methanol. mdpi.com Subsequent intramolecular reactions and decarboxylation lead to the formation of glycidol and the regeneration of the catalyst. mdpi.com

The methoxide anion (CH₃O⁻) is the cornerstone of the catalytic cycle in sodium methoxide-catalyzed transesterification. extension.orgresearchgate.net Its primary role is to act as a potent nucleophile, initiating the conversion of the ester. fiveable.me The high basicity of the methoxide ion also plays a crucial role in deprotonating the alcohol reactant, thereby increasing its nucleophilicity and facilitating the reaction. fiveable.me

The regeneration of the methoxide anion at the end of each reaction step ensures that only a catalytic amount of sodium methoxide is required to drive the reaction to completion. extension.org This cyclical process makes sodium methoxide a highly efficient catalyst for transesterification.

Beyond transesterification, sodium methoxide is a versatile base catalyst for a range of other organic reactions. Its strong basicity allows it to deprotonate a variety of acidic protons, leading to the formation of reactive intermediates. sodium-methoxide.net

Some notable examples include:

Condensation Reactions: Sodium methoxide is employed in aldol (B89426) and Claisen condensation reactions to generate the necessary enolate intermediates.

Dehydrohalogenation Reactions: It can effect the elimination of hydrogen halides from alkyl halides to form alkenes.

Anionic Polymerization: Sodium methoxide can act as an initiator for the anionic addition polymerization of compounds like ethylene (B1197577) oxide. quora.com

Favorskii Rearrangement: It catalyzes the Favorskii rearrangement of α-halo ketones.

Knoevenagel Condensation: Sodium methoxide has been shown to facilitate the Knoevenagel condensation between aldehydes or ketones and compounds with active methylene (B1212753) groups. researchgate.net

Transesterification Processes

Proposed Mechanistic Pathways

Heterogeneous Catalysis Involving Sodium Methoxide

While highly effective, the use of sodium methoxide as a homogeneous catalyst presents challenges in product purification, as the catalyst must be neutralized and removed from the reaction mixture. rsc.org This has driven research into the development of heterogeneous catalysts where sodium methoxide is supported on a solid material. This approach simplifies catalyst separation and can lead to more environmentally friendly processes. rsc.orgresearchgate.net

Zeolites, with their porous structures and high surface areas, are excellent support materials for catalysts. mdpi.com Supporting sodium methoxide on zeolites creates a solid, reusable catalyst for transesterification reactions. researchgate.netdntb.gov.ua

A study investigating a sodium methoxide/zeolite Y-supported catalyst for the transesterification of waste cooking oil demonstrated the potential of this heterogeneous system. mdpi.comresearchgate.net The catalyst was prepared by a solvent-free ball-milling process, with an optimal loading of 20% sodium methoxide on zeolite Y. mdpi.comresearchgate.net This heterogeneous catalyst achieved a biodiesel yield of approximately 95% under relatively mild conditions (a methanol-to-oil molar ratio of 16:1 and a reaction temperature of 60 °C). mdpi.com Notably, only a 0.4 wt% ratio of supported sodium methoxide to oil was required, highlighting the high catalytic activity. mdpi.com The surface hydroxyl groups of zeolite Y are believed to react with sodium methoxide during the preparation process, creating the active sites for the transesterification reaction. mdpi.com

Another approach involved impregnating titanium dioxide (TiO₂) nanoparticles with sodium methoxide to create a heterogeneous photocatalyst. mdpi.com The resulting TiO₂/CH₃ONa catalyst showed successful bonding of the sodium methoxide onto the TiO₂ nanoparticles. mdpi.com

Data Tables

Table 1: Transesterification of Glycerol with Dimethyl Carbonate Catalyzed by Sodium Methoxide

| Parameter | Value | Glycerol Conversion (%) | Glycidol Yield (%) |

| DMC/GL Molar Ratio | 2:1 | 99 | 75 |

| Catalyst Amount (wt%) | 3 | 99 | 75 |

| Temperature (°C) | 85 | 99 | 75 |

| Time (min) | 120 | 99 | 75 |

Source: mdpi.com

Table 2: Transesterification of Waste Cooking Oil using Sodium Methoxide/Zeolite Y Catalyst

| Parameter | Value | Biodiesel Yield (%) |

| NaOMe Loading on Zeolite Y (%) | 20 | ~95 |

| Methanol-to-Oil Molar Ratio | 16:1 | ~95 |

| Reaction Temperature (°C) | 60 | ~95 |

| Catalyst-to-Oil Ratio (wt%) | 0.4 | ~95 |

Source: mdpi.com

Surface-Mediated Catalytic Mechanisms

While sodium methoxide (NaOMe) is frequently utilized as a potent homogeneous catalyst, its catalytic activity can be significantly amplified through surface-mediated mechanisms, particularly when supported on porous materials like zeolites. researchgate.netmdpi.com Research into the transesterification of waste cooking oil has revealed a cooperative mechanism between NaOMe and the surface of zeolite Y. mdpi.com

In this mechanism, active catalytic sites are generated through the interaction of sodium methoxide with the zeolite surface, for example, during a solvent-free ball-milling process. mdpi.com The majority of these active sites are located within the pores of the zeolite. mdpi.com The efficacy of this surface-mediated approach is highlighted by the drastic increase in biodiesel yield when NaOMe is loaded onto zeolite Y compared to using an equivalent amount of the catalyst in a homogeneous system. mdpi.com This enhancement underscores the critical role of the catalyst support in creating a more effective heterogeneous catalytic system.

Catalyst Deactivation Mechanisms in Catalytic Cycles

Despite its high activity, sodium methoxide is prone to deactivation during catalytic cycles, a factor that can curtail its long-term effectiveness and commercial application. jlu.edu.cn Deactivation pathways are primarily initiated by the presence of impurities in the reaction medium or by the formation of inhibitory by-products during the course of the reaction. researchgate.netaks.or.idsoci.org This loss of activity is often due to a progressive decrease in the number of available active sites.

Impact of Water and Other Impurities

The presence of water and other impurities such as free fatty acids (FFAs) and peroxides is a major cause of sodium methoxide deactivation. aks.or.idsoci.org Water, in particular, is considered a significant problem in reactions catalyzed by NaOMe. soci.org

Sodium methoxide reacts with water in a reverse reaction that produces methanol and sodium hydroxide. researchgate.netaks.or.id This reaction consumes the active catalyst and leads to a reduction in biodiesel yield, lower ester content, and an increase in unreacted glycerides. aks.or.id The effect is potent, with research indicating that as little as 0.033% water can deactivate 0.1% of the catalyst. researchgate.netaks.or.idsoci.org While NaOMe shows some resistance to water, high concentrations of water (e.g., above 5.0 wt%) can lead to a rapid decrease in glycerol conversion and product yield in certain reactions. mdpi.com

Free fatty acids also contribute to catalyst deactivation by reacting with the alkaline catalyst to form soaps, which can inhibit the reaction and complicate downstream processing. okstate.eduextension.org

Table 1: Effect of Water Content in Glycerol (GL) on Sodium Methoxide Catalytic Performance Reaction: Trans-esterification between GL and Dimethyl Carbonate (DMC)

| Water Content in GL (wt%) | GL Conversion (%) | Glycidol (GD) Yield (%) |

|---|---|---|

| 0.0 | 99 | 75 |

| 2.5 | 91 | 70 |

| 5.0 | 85 | 62 |

| 7.5 | 78 | 55 |

| 10.0 | 70 | 48 |

Data sourced from a study on one-pot glycidol synthesis. The reaction conditions were a DMC/GL molar ratio of 2:1, catalyst amount of 3 wt%, temperature of 85 °C, and time of 120 min. mdpi.com

Formation of By-products and Their Effect on Catalysis

By-products generated during the reaction, often from the interaction of the catalyst with impurities, play a significant role in catalyst deactivation. The hydrolysis of sodium methoxide by water yields sodium hydroxide, a primary deactivating by-product. researchgate.netaks.or.id This sodium hydroxide can then participate in undesirable side reactions, such as the saponification of esters to form soaps, which further reduces yield and complicates product separation. okstate.eduextension.org

In different catalytic systems, other deactivating by-products have been identified.

Sodium Formate (B1220265) : In the synthesis of methyl formate from methanol and carbon monoxide, sodium methoxide can react with the methyl formate product to form sodium formate and dimethyl ether. ecoinvent.orggoogle.com This catalytically inactive sodium formate can precipitate and cause blockages. ecoinvent.org Similarly, in low-temperature slurry methanol synthesis, long-term operation leads to the transformation of most of the sodium methoxide into sodium formate, causing catalyst deactivation. jlu.edu.cn

Sodium Carbonate : The catalyst can absorb carbon dioxide from the air, leading to the formation of sodium carbonate and diminishing the catalyst's alkalinity. wikipedia.org In the transesterification of propylene (B89431) carbonate to dimethyl carbonate, sodium carbonate has been identified as the final deactivation species, with its formation accelerated by the presence of water. researchgate.net

Table 2: Deactivating By-products and Their Impact

| Deactivating By-product | Origin | Effect on Catalysis |

|---|---|---|

| Sodium Hydroxide | Reaction of NaOMe with water. researchgate.netaks.or.id | Consumes active catalyst; can lead to saponification. extension.org |

| Soap | Reaction of catalyst with Free Fatty Acids (FFAs) or saponification of esters by NaOH. okstate.edu | Reduces catalyst activity and product yield; causes emulsification. okstate.edu |

| Sodium Formate | Side reaction of NaOMe with methyl formate or catalyst degradation over time. jlu.edu.cnecoinvent.org | Forms a catalytically inactive species. ecoinvent.orggoogle.com |

| Sodium Carbonate | Reaction of NaOMe with carbon dioxide from the air or interaction with reactants like dimethyl carbonate. wikipedia.orgresearchgate.net | Reduces catalyst alkalinity; forms an inactive species. wikipedia.orgresearchgate.net |

Theoretical and Computational Chemistry of Sodium Methoxide Systems

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and behavior of molecules. These methods are crucial for studying systems involving sodium methoxide (B1231860), from simple clusters to complex reaction intermediates.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic properties of chemical systems. DFT calculations have been instrumental in elucidating the structure, bonding, and reactivity of sodium methoxide in various chemical environments.

DFT studies have been employed to investigate the mechanisms of reactions catalyzed by sodium methoxide. For instance, in the transesterification of diethyl carbonate with methanol (B129727) to produce dimethyl carbonate, DFT calculations using the B3LYP functional revealed that the reaction proceeds through four-coordinate carbon intermediates. researchgate.net These calculations showed that sodium methoxide forms pre-reaction complexes with the carbonates, where the sodium cation coordinates to the carbonate fragment, enhancing the electron-donating power of the methoxy (B1213986) group and the electron-withdrawing power of the carbonate, thus facilitating the transesterification process. researchgate.net

In the context of polymerization, DFT has been used to study the ring-opening polymerization of ethylene (B1197577) oxide initiated by sodium methoxide. researchgate.netpku.edu.cn These studies analyzed the various steps of the polymerization, including chain initiation and growth, using frontier orbital theory. researchgate.netpku.edu.cn The calculations indicated that the chain initiation step is an exothermic reaction with no energy barrier, while the chain growth step requires overcoming a significant energy barrier. researchgate.netpku.edu.cn

Furthermore, DFT calculations have been used to confirm the structure of novel compounds synthesized using sodium methoxide. For example, a new dicoumarol sodium compound was characterized, and DFT studies using B3LYP/6-13G calculations provided theoretical confirmation of the bond lengths and angles observed in the crystal structure. nih.gov Similarly, the structure of a racemic compound formed from the reaction of 7,4′-dimethoxydaidzein with sodium methoxide and iodomethane (B122720) was validated through a combination of X-ray diffraction and DFT analysis. najah.edu

DFT has also been applied to understand the electronic and optical properties of molecules synthesized in the presence of sodium methoxide. For instance, the electronic properties and energy band gap of 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene were studied using DFT with the B3LYP functional, and the results were compared with experimental observations. researchgate.net

The table below summarizes key findings from various DFT studies on sodium methoxide systems.

| System/Reaction | DFT Functional/Basis Set | Key Findings | Reference |

| Transesterification of diethyl carbonate | B3LYP | Reaction proceeds via four-coordinate intermediates; Na+ coordination facilitates reaction. | researchgate.net |

| Ring-opening polymerization of ethylene oxide | DFT/Dmol3 | Chain initiation is exothermic and barrierless; chain growth has a significant energy barrier. | researchgate.netpku.edu.cn |

| Dicoumarol sodium compound | B3LYP/6-13G | Theoretical confirmation of experimentally determined bond lengths and angles. | nih.gov |

| Racemic chroman-4-one derivative | B3LYP/6-311G(d,p) | Validation of racemic compound formation and comparison of theoretical vs. experimental structure. | najah.edu |

| 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene | B3LYP/6-311+G(d,p) | Calculation of electronic properties, energy band gap, and comparison with experimental data. | researchgate.net |

Møller-Plesset perturbation theory, particularly at the second order (MP2), is another important quantum chemical method that provides a higher level of accuracy than many DFT functionals by including electron correlation effects more explicitly. MP2 calculations are often used to investigate reaction intermediates and transition states, providing valuable insights into reaction mechanisms.

In a study on the amidation of esters mediated by sodium formamide (B127407) (generated from formamide and sodium methoxide), MP2 calculations were crucial in elucidating the reaction mechanism. researchgate.netnih.govacs.org These calculations suggested that the first acyl transfer between the ester and sodium formamide is the rate-determining step. researchgate.netnih.govacs.org Furthermore, the transition structures leading to the formation and collapse of the first tetrahedral intermediate were found to be isoenergetic, a detail that would be difficult to discern from experimental data alone. researchgate.netnih.govacs.org

MP2 calculations have also been used to study the microsolvation of sodium atoms in methanol clusters, which is relevant to understanding the behavior of sodium methoxide in solution. nih.gov These calculations, along with DFT methods, were used to determine the ionization potentials of Na(CH₃OH)n clusters. The results showed that the ionization potential varies significantly with the cluster structure, indicating that structural diversity and non-vertical pathways are important at the ionization threshold. nih.gov

The stability and reactivity of tautomers have also been investigated using MP2. For example, in a computational study of cyanoform, the energy difference between tautomers and the barrier for proton transfer were calculated using both MP2 and DFT methods. nih.gov The high energy barrier calculated at the MP2/6-311++G** level of theory suggested that the tautomerization is not feasible at room temperature without assistance. nih.gov

The table below highlights some key applications of MP2 calculations in studying sodium methoxide-related systems.

| System/Reaction | MP2 Level of Theory | Key Findings | Reference |

| Amidation of esters with sodium formamide | Not specified | First acyl transfer is the rate-determining step; transition states for formation and collapse of the tetrahedral intermediate are isoenergetic. | researchgate.netnih.govacs.org |

| Microsolvation of sodium in methanol clusters | MP2 | Ionization potential is highly dependent on cluster structure, indicating the importance of structural diversity. | nih.gov |

| Tautomerization of cyanoform | MP2/6-311++G** | High energy barrier for proton transfer suggests the reaction is not feasible at room temperature without a catalyst. | nih.gov |

| Reactions of sodium p-nitrophenoxide with halomethanes | PCM-MP2/6-311+G(d,p)//B3LYP/6-311+G(d,p) | Explored the role of acetone (B3395972) in enhancing reaction reactivity through a supramolecular/continuum model. | researchgate.net |

Density Functional Theory (DFT) Studies

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly useful for studying the reactivity and selectivity of complex chemical systems, such as those involving sodium methoxide.

Understanding the energy profile and reaction pathway is fundamental to controlling a chemical reaction. Computational methods allow for the detailed mapping of these pathways, including the identification of intermediates and transition states.

In the sodium methoxide-catalyzed transesterification of diethyl carbonate, DFT calculations were used to map out the reaction pathway. researchgate.net The study identified pre-reaction complexes and four-coordinate carbon intermediates, providing a step-by-step view of the successive replacement of ethoxy groups. researchgate.net

Similarly, for the ring-opening polymerization of ethylene oxide initiated by sodium methoxide, a potential energy diagram versus reaction coordinates was compiled. researchgate.netpku.edu.cn This diagram showed an exothermic and barrierless initiation step, with an energy release of 92.560 kJ·mol⁻¹, followed by a chain growth step with an energy barrier of 100.951 kJ·mol⁻¹. researchgate.netpku.edu.cn

The reaction of O-methyl-N-methylcarbamate with methylamine, catalyzed by sodium methoxide, has also been studied theoretically to determine the possible reaction pathway. researchgate.net Such studies often generate potential energy curves to visualize the energy changes throughout the reaction. researchgate.net

The table below provides examples of calculated energetic parameters for reactions involving sodium methoxide.

| Reaction | Parameter | **Calculated Value (kJ·mol⁻¹) ** | Reference |

| Ring-opening polymerization of ethylene oxide | Energy released in initiation step | 92.560 | researchgate.netpku.edu.cn |

| Ring-opening polymerization of ethylene oxide | Energy barrier for chain growth step | 100.951 | researchgate.netpku.edu.cn |

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

A study of a nucleophilic aromatic substitution (SNAr) reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide in dimethyl sulfoxide (B87167) (DMSO) highlighted the critical importance of explicit solvent models. bsj-institute.topchemrxiv.orgresearchgate.net While standard DFT calculations with an implicit solvent model predicted a rapid and complete reaction, experiments showed low conversion and complex kinetics. bsj-institute.topchemrxiv.orgresearchgate.net By including 62 explicit DMSO solvent molecules in the model, researchers discovered that the free energy surface was significantly modified. bsj-institute.topchemrxiv.orgresearchgate.net This was attributed to the entropy effect of the solvent molecules, and it was found that the true nucleophile was not the methoxide anion itself, but a methanol-methoxide complex. bsj-institute.topchemrxiv.orgresearchgate.net

The choice between implicit and explicit solvent models depends on the specific system and the properties being investigated. mdpi.comgithub.io Implicit models like the Polarizable Continuum Model (PCM) or the SMD model are computationally less expensive, while explicit models, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach like ONIOM, can provide a more accurate description of specific solute-solvent interactions such as hydrogen bonding. mdpi.com

The study of the microsolvation of sodium atoms in methanol clusters, Na(CH₃OH)n, provides further insight into solvent effects at a molecular level. nih.gov Experimental and computational results showed that the ionization potential of these clusters decreases as the number of methanol molecules (n) increases from 2 to 6, after which it remains constant. nih.gov This suggests the completion of the first solvation shell around the sodium ion. nih.gov

For flexible molecules and molecular aggregates, understanding the different possible conformations and their relative energies is crucial. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time, providing insights into dynamic processes.

Conformational analysis of sodium methoxide clusters is important for understanding its behavior in non-polar media where microsolvated species may dominate. Photoelectron spectroscopy studies of Na(CH₃OH)n clusters, combined with B3LYP/6-311++G** calculations, have shown that these clusters have optimized geometries with tetrahedral coordination. nih.gov

MD simulations are particularly useful for studying dynamic processes like solvation and aggregation. bsj-institute.top In the aforementioned study of the SNAr reaction, MD simulations with explicit solvent molecules were essential to correctly describe the reaction's free energy surface. bsj-institute.topresearchgate.net These simulations revealed that the dynamics of the solvent molecules significantly influence the reaction by modifying the entropy of the system. bsj-institute.topresearchgate.net

MD simulations have also been used to investigate the interaction of sodium ions with various non-aqueous organic electrolytes, which is relevant to the behavior of sodium methoxide in different solvent systems. researchgate.net Quantum and statistical mechanical studies, including Monte Carlo simulations, have been used to probe the nature of dilute solutions of sodium and methoxide ions in methanol, providing a detailed picture of the ion-solvent and ion-ion interactions. acs.org

Solvent Effects in Computational Models

Prediction of Spectroscopic Signatures from Computational Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and identifying species in complex mixtures. researchgate.net Density Functional Theory (DFT) is a particularly common method for accurately predicting vibrational spectra such as Infrared (IR) and Raman spectra. nih.gov

First-principles computations can be used to build libraries of spectroscopic fingerprints for various compounds. This is especially useful for species where no prior experimental spectra are available. For sodium methoxide (CH₃ONa), computational methods have been employed to predict its Raman spectrum, for which experimental data for the anhydrous solid phase is lacking.

Studies have utilized DFT calculations, for instance with the B3PW91 functional and the Sadlej polarized-valence double-zeta basis set, to simulate the Raman activities of sodium methoxide. These calculations are often based on a dimer model, (CH₃ONa)₂, to better simulate the crystal environment. researchgate.net The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors.

The predicted Raman spectrum of sodium methoxide shows several characteristic peaks. These theoretical predictions provide a valuable reference for future experimental work aimed at characterizing solid sodium methoxide and its reaction products. Beyond Raman spectroscopy, DFT calculations have also been successfully used to simulate and help assign IR and Nuclear Magnetic Resonance (NMR) spectra for reaction systems involving sodium methoxide. researchgate.netresearchgate.net For example, a combined IR experimental and B3LYP computational approach has been used to follow the formation and isomerization of sodium methoxide carbanionic adducts, showing very good agreement between theoretical and experimental IR data. researchgate.net

Table 1: Predicted Raman Vibrational Frequencies for Sodium Methoxide (CH₃ONa) Dimer

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~690 | O–Na stretching vibrations |

| (various) | C-O stretching |

| (various) | CH₃ rocking/bending |

| (various) | CH₃ stretching |

| Data derived from DFT analysis of a dimer structure of CH₃ONa. The exact frequencies can vary based on the computational model and basis set used. Source: |

Computational Studies on Ion Pairing and Aggregation

Computational models often include explicit solvent molecules to accurately capture the energetics and structure of the solvated ion pairs and aggregates. acs.org The inclusion of solvent is critical, as it has been shown that implicit solvation models can sometimes fail to predict correct reaction outcomes, highlighting the intimate role of solvent molecules in modifying the free energy surface of reactions involving sodium methoxide. For instance, studies on the reaction between 4-nitrobenzonitrile and sodium methoxide revealed that the true nucleophile is a methanol-methoxide complex, a detail uncovered through explicit solvation models.

DFT calculations can be used to determine the relative energies and structures of different aggregates, such as dimers and monomers. nih.gov This information, combined with experimental techniques like NMR spectroscopy, allows for a detailed characterization of the solution structure. nih.gov

Table 2: Computationally Studied Sodium Ion Aggregates in Solution

| Aggregate Type | System Studied | Computational Method | Key Findings |

| Contact Ion Pair (CIP) | Sodium Halides in Methanol/Water | Molecular Dynamics | The formation of contact ion pairs is favored over solvent-separated pairs. researchgate.net |

| Multi-ion Aggregates | Sodium Iodide in Methanol/Water | Molecular Dynamics | Existence of three-ion clusters like [(Na⁺)₂I⁻] and [Na⁺(I⁻)₂] was observed. researchgate.net |

| Dimers and Monomers | Sodium Hexamethyldisilazide | DFT Calculations | Revealed ligand-modulated aggregation to give mixtures of dimers and monomers. nih.gov |

| Methanol-Methoxide Complex | Sodium Methoxide Reaction | DFT with Explicit Solvation | Showed that the solvent-complexed species is the true nucleophile, not the bare anion. |

These computational investigations demonstrate that the solution chemistry of sodium methoxide is dominated by a complex equilibrium of ion pairs and higher-order aggregates. Understanding this aggregation is crucial for explaining its reactivity in various chemical transformations.

Advanced Spectroscopic and Structural Elucidation

Solid-State Structural Characterization

In the solid state, sodium methoxide (B1231860) exists as a polymer, featuring sheet-like arrays of sodium ions (Na⁺) and methoxide ions (CH₃O⁻). wikipedia.org Each sodium center is coordinated to multiple oxygen atoms, creating a stable, repeating structure.

X-ray Crystallography of Sodium Methoxide

Single-crystal X-ray diffraction has been a important tool in determining the precise three-dimensional structure of sodium methoxide. Early studies established that sodium methoxide crystallizes in a tetragonal system, specifically in the P4/nmm space group, with two formula units per unit cell (Z=2). ias.ac.in This structure is isostructural with lithium methoxide. researchgate.net

The arrangement consists of layers of sodium and oxygen atoms, forming a quadratic net similar to the anti-PbO type structure. geo-leo.deresearchgate.net Within this lattice, each sodium atom is coordinated to four oxygen atoms, and conversely, each oxygen atom is surrounded by four sodium atoms. researchgate.net The methyl groups extend outwards on both sides of these Na-O sheets. researchgate.net The Na-O bond lengths are reported to be in the range of 222.6 to 231.3 picometers. researchgate.net

Table 1: Crystallographic Data for Sodium Methoxide

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Z (Formula units per unit cell) | 2 |

| a, b (Å) | 4.34 |

| c (Å) | 7.43 |

Data sourced from multiple studies. ias.ac.inresearchgate.net

Powder X-ray Diffraction Studies